2,4-Diaminotoluene

Catalog No.
S601302
CAS No.
95-80-7
M.F
C7H10N2
CH3C6H3(NH2)2
C7H10N2
M. Wt
122.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Diaminotoluene

CAS Number

95-80-7

Product Name

2,4-Diaminotoluene

IUPAC Name

4-methylbenzene-1,3-diamine

Molecular Formula

C7H10N2
CH3C6H3(NH2)2
C7H10N2

Molecular Weight

122.17 g/mol

InChI

InChI=1S/C7H10N2/c1-5-2-3-6(8)4-7(5)9/h2-4H,8-9H2,1H3

InChI Key

VOZKAJLKRJDJLL-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N)N

solubility

1 to 5 mg/mL at 70° F (NTP, 1992)
In water, 3.18X10+4 mg/L at 25 °C (est)
Very soluble in water, ethanol, ethyl ether; soluble in acetone, carbon disulfide
Soluble in water, alcohol, and ether
Solubility in water, g/100ml at 20 °C: 3.5
Soluble

Synonyms

4-Methyl-1,3-benzenediamine; Toluene-2,4-diamine; 1,3-Diamino-4-methylbenzene; 2,4-Diamino-1-methylbenzene; 2,4-Tolylenediamine; 3-Amino-4-methylaniline; 4-Methyl-1,3-benzendiamine; 4-Methyl-1,3-benzenediamine; 4-Methyl-1,3-phenylenediamine; 4-Methy

Canonical SMILES

CC1=C(C=C(C=C1)N)N

The exact mass of the compound 2,4-Diaminotoluene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1 to 5 mg/ml at 70° f (ntp, 1992)in water, 3.18x10+4 mg/l at 25 °c (est)very soluble in water, ethanol, ethyl ether; soluble in acetone, carbon disulfidesoluble in water, alcohol, and ethersolubility in water, g/100ml at 20 °c: 3.5soluble. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Phenylenediamines - Supplementary Records. It belongs to the ontological category of aminotoluene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Hazardous Air Pollutants (HAPs). However, this does not mean our product can be used or applied in the same or a similar way.

2,4-Diaminotoluene (2,4-TDA) is a highly reactive, asymmetric aromatic diamine primarily utilized as a critical precursor for high-performance polymer curatives and toluene diisocyanate (TDI) . Unlike standard commercial TDA—which is supplied as an 80:20 mixture of the 2,4- and 2,6-isomers—pure 2,4-TDA provides a distinct structural asymmetry due to the steric hindrance of the methyl group at the ortho position (C2) relative to the unhindered para position (C4) . This asymmetry grants distinct stepwise reactivity that is highly valued in controlled step-growth polymerizations and the synthesis of isomer-pure polyurethane chain extenders. For industrial buyers and synthetic chemists, procuring the pure 2,4-isomer ensures reproducible reaction kinetics and eliminates the cross-linking unpredictability introduced by symmetric or mixed-isomer alternatives.

Substituting pure 2,4-TDA with commercial 80/20 TDA mixtures, 2,6-TDA, or m-phenylenediamine (MPD) fundamentally alters reaction kinetics and final material properties. In the synthesis of specialized polyurethane curatives, using an 80/20 mixture introduces up to 40% of the 2,6-isomer, which generates unwanted byproducts that degrade the mechanical properties of the cured prepolymer [1]. Furthermore, substituting 2,4-TDA with MPD in polyimide formulations removes the steric hindrance provided by the methyl group; this lack of asymmetry causes uncontrolled cross-linking and severe opacity when formulators attempt to adjust molecular weights via stoichiometric imbalance [2]. Buyers must specify pure 2,4-TDA when stepwise reactivity, optical clarity, and strict isomer purity are non-negotiable for the target application.

Isomer Purity for High-Performance Polyurethane Curatives

The synthesis of advanced chain extenders, such as 3,5-di(methylthio)-2,4-toluenediamine, requires strict isomer control to ensure predictable curing times in TDI prepolymers [1]. Utilizing pure 2,4-TDA (>96-98%) yields the specific asymmetric curative required for high-performance applications[1]. In contrast, using the standard commercial 80/20 TDA mixture introduces 15-40% of the 2,6-isomer, which reacts to form 2,6-thioamine contaminants [1]. These contaminants alter the curing kinetics and degrade the final elastomer's mechanical integrity.

Evidence DimensionCurative isomer purity and byproduct contamination
Target Compound DataPure 2,4-TDA (>98%) yields the target asymmetric curative without 2,6-isomer interference.
Comparator Or Baseline80/20 TDA mixture introduces 15-40% 2,6-isomer contamination.
Quantified DifferencePure 2,4-TDA eliminates the 15-40% off-target isomer contamination that disrupts prepolymer curing.
ConditionsSynthesis of dimethylthio-toluenediamine curatives for polyurethanes.

Procurement of pure 2,4-TDA is mandatory for manufacturing specialized polyurethane chain extenders where cross-isomer contamination compromises curing predictability.

Asymmetric Reactivity for Stepwise Functionalization

The structural asymmetry of 2,4-TDA and its downstream derivatives provides a significant kinetic advantage during functionalization. The C4 position (para to the methyl group) is highly accessible, while the C2 position (ortho to the methyl group) experiences severe steric hindrance . Kinetic studies on these asymmetric structures demonstrate that the unhindered para-position is 5 to 10 times more reactive than the ortho-position [1]. In contrast, symmetric comparators like 2,6-TDA (both positions ortho) exhibit a 1:1 initial reactivity ratio, making stepwise control nearly impossible without complex protecting group strategies [1].

Evidence DimensionRelative reaction rate differential between the two amine/isocyanate groups.
Target Compound Data2,4-TDA (and 2,4-TDI) exhibits a 5x to 10x reactivity differential (C4 vs C2).
Comparator Or Baseline2,6-TDA exhibits a 1:1 symmetric reactivity ratio.
Quantified Difference2,4-TDA provides a 500-1000% kinetic preference for mono-substitution before secondary reaction occurs.
ConditionsUncatalyzed step-growth functionalization (e.g., phosgenation or alkylation).

The inherent 5-to-10-fold reactivity differential allows chemists to perform highly controlled, stepwise syntheses without premature cross-linking or gelation.

Optical Clarity and Processability in Polyimide Resins

In the development of impact-resistant thermoplastic composite matrices, the choice of diamine directly dictates the optical and physical properties of the molded polymer. When formulating BTDA-based polyimides, formulators often use stoichiometric imbalance to control molecular weight and melt-flow[1]. Using m-phenylenediamine (MPD) under a stoichiometric imbalance of <99% results in severe opacity and phase separation in the polymer moldings [1]. Replacing MPD with 2,4-TDA allows the production of completely clear polymer moldings across all stoichiometries, vastly improving the processability and visual quality of the aerospace-grade resins [1].

Evidence DimensionOptical clarity under stoichiometric imbalance (<99%).
Target Compound Data2,4-TDA yields completely clear polymer moldings at all tested stoichiometries.
Comparator Or Baselinem-Phenylenediamine (MPD) produces opaque, defective moldings when stoichiometry drops below 99%.
Quantified Difference2,4-TDA maintains optical clarity under conditions where MPD causes total opacity.
ConditionsMelt-flow and molding of BTDA-based polyimide resins.

Selecting 2,4-TDA over MPD allows material scientists to tune the molecular weight of polyimides without sacrificing the optical and structural homogeneity of the final composite.

Synthesis of Isomer-Pure Polyurethane Curatives

Pure 2,4-TDA is the required precursor for manufacturing specialized chain extenders like 3,5-di(methylthio)-2,4-toluenediamine[1]. Because the 2,6-isomer degrades curing performance, procuring >98% pure 2,4-TDA ensures the resulting curative provides predictable, high-performance cross-linking in TDI-based polyether and polyester prepolymers.

Step-Growth Polymerization and Stepwise Functionalization

Due to the 5x-10x reactivity differential between its unhindered para and hindered ortho positions, 2,4-TDA is ideal for step-growth polymerizations and stepwise phosgenation processes [2]. It allows manufacturers to sequentially functionalize the molecule, preventing premature gelation and enabling the design of highly controlled, linear polymer architectures.

Optically Clear, High-Flow Polyimide Composites

In aerospace and advanced materials engineering, 2,4-TDA is selected over m-phenylenediamine to synthesize BTDA-based polyimides[3]. Its asymmetric steric profile allows formulators to use stoichiometric imbalance to lower molecular weight and improve melt-flow processability without inducing the opacity and phase separation seen with symmetric diamines [3].

Physical Description

2,4-toluenediamine appears as a colorless crystalline solid. Toxic by ingestion and inhalation. Irritates skin and eyes. Slightly soluble in water and neutrally buoyant in water. Decomposes with emission of toxic oxides of nitrogen at high temperatures. Used in making dyes.
OtherSolid
Solid
COLOURLESS CRYSTALS. TURNS DARK ON EXPOSURE TO AIR.
Colorless crystalline solid.
Colorless to brown, needle-shaped crystals or powder. [Note: Tends to darken on storage & exposure to air. Properties given are for 2,4-TDA.]

Color/Form

Needles from water; crystals from alcohol
Prisms from alcohol
Colorless crystals

XLogP3

0.1

Boiling Point

558 °F at 760 mm Hg (NTP, 1992)
292.0 °C
292 °C
558°F

Flash Point

300 °F (NTP, 1992)
149 °C
300°F

Vapor Density

Relative vapor density (air = 1): 4.2

Density

1.045 at 212 °F (NTP, 1992)
1.26 kg/l
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00
1.05 (Liquid at 212°F)

LogP

0.14 (LogP)
log Kow = 0.14
0.14
0.35

Melting Point

210 °F (NTP, 1992)
99.0 °C
99 °C
99°C
210°F

UNII

IS1AKN4HYB

Related CAS

5459-85-8 (mono-hydrochloride)
636-23-7 (di-hydrochloride)

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350: May cause cancer [Danger Carcinogenicity];
H361f ***: Suspected of damaging fertility [Warning Reproductive toxicity];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Mutagens

Vapor Pressure

1 mm Hg at 223.7 °F ; 10 mm Hg at 305.1° F (NTP, 1992)
1.70e-04 mmHg
1.70X10-4 mm Hg at 25 °C
Vapor pressure, kPa at 106.5 °C: 0.13
1 mmHg at 223.7°F
(224°F): 1 mmHg

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Impurities

2,4-Dinitrotoluene and diaminotoluene isomers are present as impurities.

Other CAS

95-80-7
71111-07-4
25376-45-8

Wikipedia

Toluene-2,4-diamine

Biological Half Life

Data from studies on the rat, rabbit, mouse, guinea-pig, and dog exposed to diaminotoluenes (cutaneous, subcutaneous, intravenous, intraperitoneal, or oral by gavage) showed fast elimination rates. The elimination of radioactivity from various tissues in rodents followed a well-defined biphasic pattern. Rapid elimination over 7 hr was followed by a rather slow decline in the isotopic contents of tissues. The half-lives of tissue elimination during the fast phase were 0.89, 0.43, and 1.51 hr for male mouse liver, kidneys, and blood, respectively. During the slow phase of elimination, the half-lives for liver, kidneys, and blood in male mice were 11.7, 9.1, and 12.6 hr, respectively. The half-lives of elimination of radioactivity, during the slow phase, were greater for muscle (23.9 hr) and skin (29.2 hr) than for any other tissue.

Use Classification

Hazardous Air Pollutants (HAPs)
Health Hazards -> Carcinogens

Methods of Manufacturing

It is produced commercially ... by nitrating toluene to produce a dinitrotoluene mixture containing approximately 80% 2,4-isomer and 20% 2,6-isomer (with small amounts of 2,3- and 3,4-dinitrotoluene, followed by catalytic reduction to a mixture of the corresponding diamines.
Reduction of m-dinitrotoluene with iron and hydrochloric acid.

General Manufacturing Information

All other basic organic chemical manufacturing
1,3-Benzenediamine, 4-methyl-: ACTIVE
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.
From a commercial standpoint, the most important toluenediamine isomers are the meta, or 2,4- and 2,6-isomers, which are obtained as a mixture by hydrogenation of the corresponding dinitrotoluenes. ... About 4% of the 2,3- and 3,4-isomers are formed as byproducts during toluene dinitration, and the same isomeric diamines subsequently appear as impurities in the mixture of m-diamines. They can be removed by distillation and are sold as commercial o-toluenediamine.

Analytic Laboratory Methods

Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: 2,4-diaminotoluene; Matrix: water; Detection Limit: not provided.
Method: EPA-RCA 8270D; Procedure: gas chromatography/mass spectrometry; Analyte: 2,4-diaminotoluene; Matrix: solid waste matrices, soils, air sampling media and water; Detection Limit: 10 ug/L.
Method: NIOSH 5516, Issue 2; Procedure: high performance liquid chromatography with ultraviolet detection; Analyte: 2,4-toluenediamine in the presence of isocyanates; Matrix: air; Detection Limit: 0.1 ug/sample.
Method: OSHA 65; Procedure: gas chromatography using an electron capture detector; Analyte: 2,4-diaminetoluene; Matrix: air; Detection Limit: 11 parts per trillion (56 nanogram/cu m).
For more Analytic Laboratory Methods (Complete) data for TOLUENE-2,4-DIAMINE (10 total), please visit the HSDB record page.

Clinical Laboratory Methods

Thin layer chromatography, gas liquid chromatography, and high performance liquid chromatography separation of metabolic products of 2,4-diaminotoluene from urine was improved by using paper.
High performance liquid chromatography of 2,4-diaminotoluene, and its application to determination of 2,4-diaminotoluene in urine and plasma is described.

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

... In rats fed various combinations of 0.1% 2,4-diaminotoluene & 0.25% ethionine in diet, there was evidence of incr incidence of hepatocellular carcinomas over that in rats treated with 2,4-diaminotoluene alone.
The mutagenicity of 2,4-diaminotoluene in Ames's Salmonella/microsome test was remarkably enhanced by treatment with hydrogen peroxide. Therefore, identification of the major mutagenic reaction product of 2,4-diaminotoluene with hydrogen peroxide at room temperature has been performed. Red precipitates were produced in a 2 day reaction mixture and were column chromatographed on silica gel. 5 Fractions having mutagenic potency were obtained. The red crystalline needles, obtained as the major reaction product, were separated from fraction 2 and were subjected to high resolution mass spectrometry, (1)H and (13)C NMR spectrometry. The structure of the compound was determined to be 2,7-diamino-3,8-dimethylphenazine from physicochemical and chemical evidence. The compound induced 212 revertants/nmole in Salmonella typhimurium TA98 with 25 uL S9 per plate.
In studies of the metabolism of aromatic amines in the Ames/Salmonella assay, a rapid and quantitative conversion of the mutagenic and carcinogenic aromatic amine 2,4-diaminotoluene to a single product was observed. This product was only produced in the presence of methanol, and not other organic solvents. Isolation of this product showed that it was highly mutagenic in Salmonella TA98 with S9 activation. Characterization of the product of the interaction of methanol and 2,4-diaminotoluene indicated that methanol is activated to a reactive intermediate, probably formaldehyde by the 9000 X g supernatant used in the Ames/Salmonella assay. The formaldehyde subsequently reacts with 2,4-diaminotoluene to form the mutagenic product, identified as bis-5,5'(2,4,2',4-tetraaminotolyl)methane. Results of this study demonstrate that methanol may be an inappropriate solvent for mutation and metabolism studies of aromatic amines and possibly other chemicals, and that solvent xenobiotic interactions may in some cases lead to the misinterpretation of results.
2,4-Diaminotoluene, an aromatic amine hepatocarcinogen in rats and mice, reacts extensively with formaldehyde produced by the oxidation of methanol to form a single reaction product. Using (1)H and (13)C NMR and high resolution mass spectroscopy, this product was shown to be bis(2,4-diamino-5-tolyl)methane. This reaction product is shown to occur under conditions whereby methanol is metabolized to formaldehyde by rat hepatic postmitochondrial supernatant. These results demonstrate a novel reaction of aromatic amines and formaldehyde in biological samples and indicate that methanol as a solvent may become activated in vitro and produce complex interactions with solutes.
The carcinogenicity of 2,4-diaminotoluene in male Wistar rats fed diets containing 0.06% or 0.1% was antagonized by concomitant feeding of 3-methycholanthrene, alpha-naphthyl isothiocyanate or para-hydroxypropiophenone.

Stability Shelf Life

Readily becomes oxidized in neutral or alkaline soln to form dark products

Dates

Last modified: 08-15-2023

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